molecular formula C12H13ClN4 B1482781 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2097985-18-5

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No. B1482781
CAS RN: 2097985-18-5
M. Wt: 248.71 g/mol
InChI Key: GFGWZQKNHKKJKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazines can be synthesized through several methods. One method involves the C-alkylation of a methyl group on N-heteroaromatic compounds, including pyrazines, with alcohols in the presence of potassium t-butoxide and 18-crown-6-ether . Another method involves the reaction of α-imino carbenoids derived from α-diazo oxime ethers with 2H-azirines .


Molecular Structure Analysis

The molecular structure of pyrazines consists of a six-membered ring with alternating carbon and nitrogen atoms . The exact structure of “2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine” would depend on the specific locations of the substituent groups on the pyrazine ring.


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For example, they can be alkylated with alcohols in the presence of a catalyst . They can also react with α-imino carbenoids derived from α-diazo oxime ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazine compound would depend on its specific structure. Generally, pyrazines are aromatic and have the ability to participate in π-π stacking interactions due to their planar structure .

Mechanism of Action

The mechanism of action of a pyrazine compound would depend on its specific structure and the context in which it is used. For example, in molecular electronics, pyrazine can be used as an anchor to connect a central molecule to carbon electrodes .

Future Directions

The future directions in the study of pyrazine compounds could involve the development of new synthesis methods, the exploration of their use in various applications such as molecular electronics , and the study of their physical and chemical properties.

properties

IUPAC Name

2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWZQKNHKKJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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